molecular formula C5H8O5 B1204685 D-Citramalic acid CAS No. 6236-10-8

D-Citramalic acid

Cat. No.: B1204685
CAS No.: 6236-10-8
M. Wt: 148.11 g/mol
InChI Key: XFTRTWQBIOMVPK-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Citramalic acid is an organic compound with the formula HO2CCH2C(CH3)(OH)CO2H . It is a chiral compound and is structurally related to malic acid . It is a biochemical intermediate involved in the anaerobic metabolism of glutamate through the methylaspartate pathway of C. tetanomorphum . It also plays various roles in other aspects of bacterial metabolism .


Synthesis Analysis

Citramalic acid is the hydrated derivative of mesaconic acid . The hydration is catalyzed by mesaconyl-C4-CoA hydratase . The same conversion can be achieved in vitro . The enzyme (S)-citramalyl-CoA lyase converts citramalyl-CoA to acetyl-CoA and pyruvate .


Molecular Structure Analysis

The molecular formula of this compound is C5H8O5 . The molecular weight is 148.114 g/mol . The structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The this compound molecule contains a total of 17 bonds .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is involved in the anaerobic metabolism of glutamate through the methylaspartate pathway .


Physical and Chemical Properties Analysis

This compound is a white solid . Its molar mass is 148.114 g/mol . It is a chiral compound and is structurally related to malic acid .

Scientific Research Applications

Production as a Precursor for Methacrylic Acid

D-Citramalic acid, also known as citramalate, is a significant precursor in the production of methacrylic acid from renewable resources. Research has explored its production using metabolically engineered strains of Escherichia coli. For instance, a study by Wu and Eiteman (2016) demonstrated that certain gene knockouts in E. coli could significantly increase citramalate accumulation, achieving high yields from glucose. This finding is pivotal for biotechnological applications, especially in the context of sustainable production of methacrylic acid, a valuable monomer in the plastics industry (Wu & Eiteman, 2016). Additionally, Webb et al. (2017) developed an engineered E. coli strain and a fed-batch bioprocess to produce citramalate efficiently, emphasizing the synergy between strain design and fermentation process for optimal production (Webb et al., 2017).

Presence in Fruits and Potential Cosmetic Applications

Citramalic acid is found in significant concentrations in certain fruits, such as pitaya (dragon fruit). Wu et al. (2020) discovered that citramalic acid was the dominant organic acid in pitaya fruit, suggesting its potential as a rich plant source of this compound. The high concentration of citramalic acid in pitaya highlights its potential use in the fields of medicine and cosmetics, particularly in skin care products for reducing facial wrinkles (Wu et al., 2020).

Engineered Synthesis and Biotechnological Applications

Further studies have focused on engineered synthesis of citramalic acid. Wu, Brisbane Tovilla-Coutiño, and Eiteman (2020) explored the engineered citrate synthase in E. coli to improve citramalic acid generation. Their work demonstrates the utility of protein engineering in redirecting carbon flux and enhancing microbial production of citramalate, which is crucial for the manufacturing of commodity chemicals (Wu, Brisbane Tovilla-Coutiño, & Eiteman, 2020).

Analysis and Detection in Agricultural Products

Citramalic acid is also a subject of analytical studies, particularly in agricultural products. For instance, Umino et al. (2023) developed a method using high-performance liquid chromatography–tandem mass spectrometry (LC–MS/MS) for analyzing citramalic acid enantiomers in apples and commercial fruit juice. This research aids in understanding the acidic taste components in fruits and could have implications for the food industry (Umino et al., 2023).

Properties

IUPAC Name

(2R)-2-hydroxy-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTRTWQBIOMVPK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331440
Record name D-(-)-Citramalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6236-10-8
Record name Citramalic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-(-)-Citramalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Citramalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITRAMALIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788CNO6T4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

isomerizing citraconic acid to itaconic acid in an aqueous solution at a first temperature of about 140° C. to 200° C., which produces citramalic acid and mesaconic acid as by-products;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Citramalic acid
Reactant of Route 2
Reactant of Route 2
D-Citramalic acid
Reactant of Route 3
Reactant of Route 3
D-Citramalic acid
Reactant of Route 4
Reactant of Route 4
D-Citramalic acid
Reactant of Route 5
D-Citramalic acid
Reactant of Route 6
D-Citramalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.